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molecular formula C5H5BrN2O2 B8432642 4-Bromo-1-methyl-1,2-dihydropyridazine-3,6-dione CAS No. 1456780-00-9

4-Bromo-1-methyl-1,2-dihydropyridazine-3,6-dione

Cat. No. B8432642
M. Wt: 205.01 g/mol
InChI Key: MNUQSZVWAMQTKU-UHFFFAOYSA-N
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Patent
US09273033B2

Procedure details

To a solution of 3-bromofuran-2,5-dione (100 g, 0.565 mol) in HOAc (1.0 L) cooled in an ice-water bath, 40% aq. methylhydrazine solution (65 g, 0.565 mol) was added dropwise while the internal temperature was held below 20° C. The mixture was allowed to warm to room temperature and stirred for 16 h. The precipitated solid was collected by filtration, washed with EtOAc, and dried in vacuo to give desired product as a white solid: LC/MS m/z=206.9 (M+H)+; 1H NMR (400 MHz, CD3OD) δ: 7.35 (s, 1 H), 3.60 (s, 3 H).
Quantity
100 g
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One
Name
methylhydrazine
Quantity
65 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3](=O)[O:4][C:5](=[O:7])[CH:6]=1.[CH3:9][NH:10][NH2:11]>CC(O)=O>[Br:1][C:2]1[C:3](=[O:4])[NH:11][N:10]([CH3:9])[C:5](=[O:7])[CH:6]=1

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
BrC=1C(OC(C1)=O)=O
Name
Quantity
1 L
Type
solvent
Smiles
CC(=O)O
Step Two
Name
methylhydrazine
Quantity
65 g
Type
reactant
Smiles
CNN

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was held below 20° C
FILTRATION
Type
FILTRATION
Details
The precipitated solid was collected by filtration
WASH
Type
WASH
Details
washed with EtOAc
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
BrC=1C(NN(C(C1)=O)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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